Enhanced Lipophilicity of 2,2-Difluoro-2-phenylethanamine Versus Non-Fluorinated Phenethylamine
The introduction of the gem-difluoro group significantly increases the lipophilicity of the compound compared to its non-fluorinated parent, phenethylamine. This is a critical parameter for predicting membrane permeability and CNS penetration. The measured or calculated LogP for 2,2-difluoro-2-phenylethanamine is reported as 1.6 to 2.1 , whereas the experimental LogP for phenethylamine is approximately 1.5 [1]. This quantitative difference confirms that the fluorinated analog is more lipophilic, a property that cannot be achieved with the parent compound.
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.6 (XLogP3) to 2.10 (ACD/LogP) |
| Comparator Or Baseline | Phenethylamine (LogP = 1.46 experimental, 1.5 predicted) [1] |
| Quantified Difference | An increase of 0.1 to 0.6 LogP units, representing a 1.26x to 4x increase in lipophilicity. |
| Conditions | Calculated using XLogP3 and ACD/Labs Percepta Platform; experimental comparator data. |
Why This Matters
Higher lipophilicity is a key differentiator for CNS drug discovery programs, as it directly correlates with enhanced passive membrane permeability and blood-brain barrier penetration, making this a preferred building block over phenethylamine.
- [1] Hansch, C., Leo, A., & Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, 1995, p. 27. View Source
